6,7,8,9-四氢卡维地洛

描述

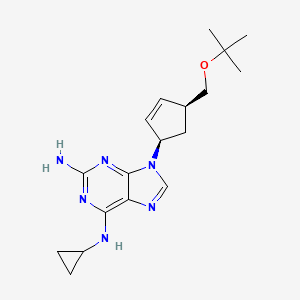

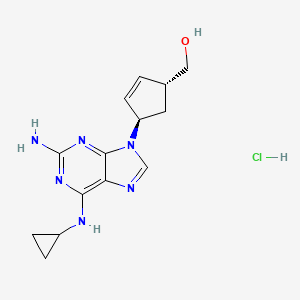

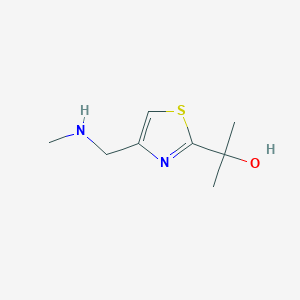

6,7,8,9-Tetrahydro Carvedilol is a compound with the molecular formula C24H30N2O4 and a molecular weight of 410.51 . It is related to Carvedilol, which is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction .

Synthesis Analysis

The synthesis of Carvedilol, which 6,7,8,9-Tetrahydro Carvedilol is related to, has been improved by screening different solvents and bases using R software . The preparation of Carvedilol involves the reaction of 4-hydroxy carbazole with epichlorohydrin, which is then treated with 2-(2-methoxyphenoxy)ethanamine .Molecular Structure Analysis

The molecular structure of 6,7,8,9-Tetrahydro Carvedilol is represented by the formula C24H30N2O4 .科学研究应用

糖尿病治疗

卡巴唑衍生物,例如6,7,8,9-四氢卡维地洛,由于其广泛的生物学和药理学特性,在药物化学领域引起了广泛关注 {svg_1}. 它们已被证明可以减少氧化应激,阻断肾上腺素能过度活化,预防胰腺细胞损伤,并调节碳水化合物代谢 {svg_2}. 这些特性使它们在糖尿病治疗中具有潜在的用途 {svg_3}.

心血管疾病

卡维地洛是一种非选择性α-和β-肾上腺素受体阻滞剂,用于临床治疗高血压、缺血性心脏病和充血性心力衰竭等心血管疾病 {svg_4}. 作为卡维地洛的衍生物,6,7,8,9-四氢卡维地洛也可能具有类似的应用。

儿科应用

卡维地洛是一种“非标签”β-阻滞剂药物,用于治疗儿童心血管疾病 {svg_5}. 鉴于其与卡维地洛的相似性,6,7,8,9-四氢卡维地洛可能也能够用于类似的儿科应用。

溶解度增强

卡维地洛是一种水溶性很差的药物 {svg_6}. 研究人员合成了新的卡维地洛蚀刻埃洛石纳米管 (HNTs) 复合材料,以提高溶解度和溶解速度 {svg_7}. 有可能将类似的技术应用于 6,7,8,9-四氢卡维地洛,以提高其溶解度。

药物递送系统

通过使用埃洛石纳米管 (HNTs) 复合材料提高卡维地洛的溶解度和溶解速率,表明其在药物递送系统中的潜在应用 {svg_8}. 可以使用 6,7,8,9-四氢卡维地洛开发类似的药物递送系统。

商业生产

6,7,8,9-四氢卡维地洛由制药公司商业生产和销售 {svg_9}. 这表明其在各种制药应用中的潜在用途。

作用机制

Target of Action

6,7,8,9-Tetrahydro Carvedilol, commonly known as Carvedilol, primarily targets adrenoceptors in the body. It is a nonselective beta-adrenergic antagonist and an alpha-1 adrenoceptor blocker . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .

Mode of Action

Carvedilol’s mechanism of action involves blocking various receptors in the body, including beta-1, beta-2, and alpha-1 receptors . By blocking alpha-1 receptors, Carvedilol lowers blood pressure more than most beta blockers . Beyond the blockade of beta 1-adrenoceptors, arrestin-biased signaling via beta 2-adrenoceptors is a molecular mechanism proposed to explain the survival benefits .

Biochemical Pathways

Carvedilol affects several biochemical pathways. The main pathways of Carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . Aromatic ring oxidation of Carvedilol creates two hydroxylated active metabolites, primarily by CYP2D6 . Side-chain oxidation leads to two hydroxylated inactive metabolites with CYP1A2 as the main catalyst . Demethylation of Carvedilol results in an active metabolite O-desmethylcarvedilol, catalyzed primarily by CYP2C9 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carvedilol. For instance, the pH of the environment can affect the solubility and dissolution of Carvedilol . It exhibits a typical weak base pH-dependent solubility profile with high solubility at low pH and low solubility at high pH . This can impact the bioavailability of the drug and subsequently its therapeutic effect. Furthermore, the buffer species of the dissolution media may influence the solubility and consequently the percentage of Carvedilol released by forming Carvedilol salts of varying solubilities .

安全和危害

未来方向

Carvedilol, which 6,7,8,9-Tetrahydro Carvedilol is related to, continues to be widely used in clinics for treating heart failure, left ventricular dysfunction, and hypertension . It is suggested that early initiation of Carvedilol could prevent disease progression in patients with compensated cirrhosis and CSPH .

生化分析

Biochemical Properties

6,7,8,9-Tetrahydro Carvedilol interacts with various enzymes and proteins. It’s metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Cellular Effects

6,7,8,9-Tetrahydro Carvedilol has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It’s been shown that G proteins drive all detectable carvedilol signaling through β2ARs .

Molecular Mechanism

6,7,8,9-Tetrahydro Carvedilol exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . It’s been proposed that arrestin-biased signalling via β2-adrenoceptors is a molecular mechanism to explain the survival benefits .

Dosage Effects in Animal Models

The effects of 6,7,8,9-Tetrahydro Carvedilol vary with different dosages in animal models. For instance, in healthy conscious dogs, orally administered carvedilol at mean doses from 0.08 to 0.54 mg/kg given twice daily did not affect resting hemodynamics .

Metabolic Pathways

6,7,8,9-Tetrahydro Carvedilol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 6,7,8,9-Tetrahydro Carvedilol can be achieved through a multi-step process involving several reactions. The starting material for this synthesis is 2-naphthol, which undergoes several chemical transformations to yield the final product. The key steps in this synthesis pathway include the protection of the hydroxyl group, the formation of a tetrahydrofuran ring, and the reduction of the nitro group to an amine.", "Starting Materials": [ "2-naphthol", "2,3-epoxypropyltrimethylammonium chloride", "Sodium borohydride", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2-naphthol using 2,3-epoxypropyltrimethylammonium chloride to form the corresponding ether.", "Step 2: Reduction of the nitro group in the protected compound using sodium borohydride to yield the corresponding amine.", "Step 3: Formation of a tetrahydrofuran ring by reacting the amine with sodium nitrite and hydrochloric acid.", "Step 4: Reduction of the nitro group in the tetrahydrofuran compound using sodium borohydride to yield the corresponding amine.", "Step 5: De-protect the hydroxyl group using sodium hydroxide to obtain the final product, 6,7,8,9-Tetrahydro Carvedilol.", "Step 6: Optional purification step using palladium on carbon and hydrogen gas to remove any impurities." ] } | |

CAS 编号 |

1246820-73-4 |

分子式 |

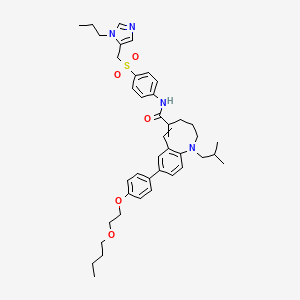

C48H60N4O8 |

分子量 |

821.0 g/mol |

IUPAC 名称 |

1-[2-(2-methoxyphenoxy)ethylamino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol |

InChI |

InChI=1S/2C24H30N2O4/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2*4-6,9-12,17,25-27H,2-3,7-8,13-16H2,1H3 |

InChI 键 |

NLPSTAJZEPSMTG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O |

规范 SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)CCCC4)O |

外观 |

Beige to Pale Tan Solid |

熔点 |

116-119°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]-2-propanol; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。